molecular formula C13H25N B14543826 2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole CAS No. 61772-93-8

2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14543826
CAS No.: 61772-93-8
M. Wt: 195.34 g/mol
InChI Key: RYIVYPMKIOAJQP-UHFFFAOYSA-N
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Description

2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole is a chemical compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring with specific alkyl substitutions at the 2 and 5 positions, making it a unique derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is operationally simple and economical, often employing iron (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed reactions, such as those involving manganese complexes, can enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted pyrroles and dihydropyrrole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrrole
  • 2-Ethyl-3,5-dimethylpyrazine
  • 3,4-Dihydro-2H-pyran

Uniqueness

2-Ethyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives. These unique properties make it valuable for specific applications in research and industry .

Properties

CAS No.

61772-93-8

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-ethyl-5-heptyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C13H25N/c1-3-5-6-7-8-9-13-11-10-12(4-2)14-13/h12H,3-11H2,1-2H3

InChI Key

RYIVYPMKIOAJQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC(CC1)CC

Origin of Product

United States

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